
ITK inhibitor 2
Descripción general
Descripción
Inhibidor de ITK 2: es un compuesto diseñado para inhibir la actividad de la cinasa de células T inducible por interleucina-2 (ITK). ITK es una tirosina cinasa que se expresa principalmente en los linfocitos T y desempeña un papel crucial en la señalización del receptor de células T, el desarrollo de las células T y la diferenciación. Los inhibidores de ITK, incluido el inhibidor de ITK 2, se están explorando por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidos los trastornos autoinmunes, las enfermedades inflamatorias y ciertos tipos de cáncer .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del inhibidor de ITK 2 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética suele comenzar con la preparación de un andamiaje central, seguido de modificaciones del grupo funcional para introducir sustituyentes específicos que aumentan la actividad inhibitoria contra ITK. Las condiciones de reacción comunes incluyen el uso de solventes orgánicos, catalizadores y temperatura y presión controladas .
Métodos de producción industrial: La producción industrial del inhibidor de ITK 2 implica la ampliación de la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la reproducibilidad. Las medidas de control de calidad, incluida la cromatografía y la espectroscopia, se utilizan para monitorear el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El inhibidor de ITK 2 sufre varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y solventes para facilitar las transformaciones deseadas .
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del inhibidor de ITK 2 con grupos funcionales modificados. Estos derivados a menudo se prueban para su actividad inhibitoria contra ITK para identificar los compuestos más potentes .
Aplicaciones Científicas De Investigación
Química: En química, el inhibidor de ITK 2 se utiliza como un compuesto de herramienta para estudiar la relación estructura-actividad de los inhibidores de ITK. Ayuda a comprender las características estructurales clave necesarias para la potente inhibición de ITK .
Biología: En la investigación biológica, el inhibidor de ITK 2 se utiliza para investigar el papel de ITK en la señalización de células T y la diferenciación. También se utiliza para estudiar los efectos de la inhibición de ITK sobre la función de las células inmunitarias y la producción de citoquinas .
Medicina: En medicina, el inhibidor de ITK 2 se está explorando por sus posibles aplicaciones terapéuticas en enfermedades autoinmunes (por ejemplo, esclerosis múltiple, artritis reumatoide), enfermedades inflamatorias (por ejemplo, asma, enfermedad inflamatoria intestinal) y ciertos tipos de cáncer (por ejemplo, linfomas de células T) .
Industria: En la industria farmacéutica, el inhibidor de ITK 2 se utiliza en programas de descubrimiento y desarrollo de fármacos destinados a identificar nuevos agentes terapéuticos que se dirigen a ITK. También se utiliza en estudios preclínicos para evaluar la seguridad y eficacia de los inhibidores de ITK .
Mecanismo De Acción
El inhibidor de ITK 2 ejerce sus efectos al unirse al sitio activo de ITK, evitando así la fosforilación de las moléculas de señalización descendentes. Esta inhibición interrumpe la señalización del receptor de células T, lo que lleva a una activación alterada de las células T, la diferenciación y la producción de citoquinas. Los objetivos moleculares del inhibidor de ITK 2 incluyen el sitio de unión a ATP de ITK, que es esencial para su actividad de cinasa .
Comparación Con Compuestos Similares
Compuestos similares:
Ibrutinib: Un inhibidor irreversible tanto de ITK como de la tirosina cinasa de Bruton (BTK).
ONO-7790500: Un inhibidor selectivo de ITK con alta potencia.
BMS-509744: Otro inhibidor selectivo de ITK con potencia moderada.
PF-06465469: Un potente inhibidor de ITK con alta selectividad
Comparación: En comparación con otros inhibidores de ITK, el inhibidor de ITK 2 es único en su afinidad de unión específica y selectividad para ITK. Ha mostrado resultados prometedores en estudios preclínicos, demostrando una potente inhibición de la actividad de ITK y propiedades farmacocinéticas favorables. Las modificaciones estructurales en el inhibidor de ITK 2 contribuyen a su mayor estabilidad y eficacia en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXGCPVQQOASC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

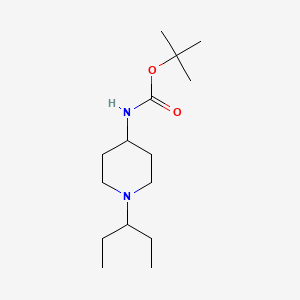
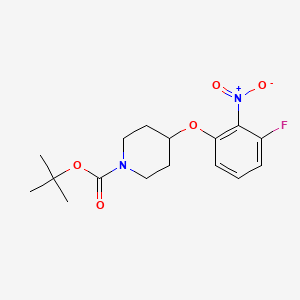
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B3027438.png)
![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)
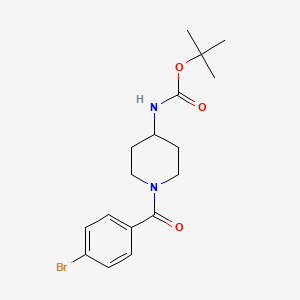
![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)
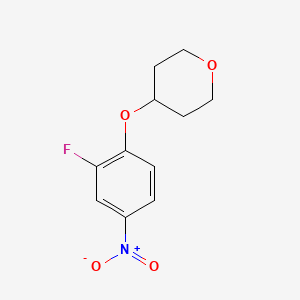

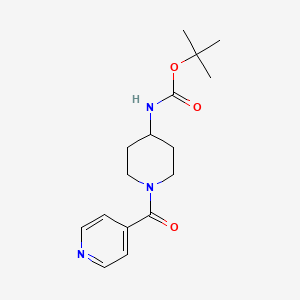

![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)
![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)
